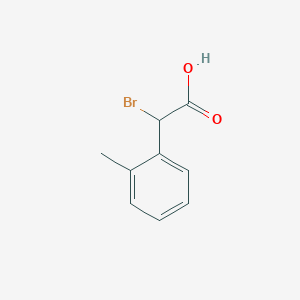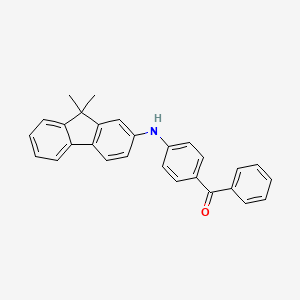
(4-((9,9-Dimethyl-9H-fluoren-2-yl)amino)phenyl)(phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-((9,9-Dimethyl-9H-fluoren-2-yl)amino)phenyl)(phenyl)methanone: is an organic compound with a complex structure that includes a fluorenyl group, an amino group, and a methanone group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-((9,9-Dimethyl-9H-fluoren-2-yl)amino)phenyl)(phenyl)methanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Fluorenyl Intermediate: The synthesis begins with the preparation of 9,9-dimethyl-9H-fluorene, which is then functionalized to introduce an amino group.
Coupling Reaction: The fluorenyl intermediate is then coupled with a phenylmethanone derivative under specific conditions, often using a palladium-catalyzed cross-coupling reaction.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions and product quality is common to optimize the production process.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic rings are replaced by other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents, often under reflux conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Chemistry:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) due to its luminescent properties.
Materials Science: It is explored for use in organic photovoltaic cells and other electronic devices.
Biology and Medicine:
Biological Probes: The compound can be used as a fluorescent probe in biological imaging and diagnostics.
Pharmaceuticals: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry:
Dyes and Pigments: The compound’s fluorescent properties make it suitable for use in dyes and pigments for various industrial applications.
Sensors: It is used in the development of chemical sensors for detecting specific analytes.
作用机制
The mechanism by which (4-((9,9-Dimethyl-9H-fluoren-2-yl)amino)phenyl)(phenyl)methanone exerts its effects involves interactions with molecular targets such as proteins or nucleic acids. The compound’s structure allows it to bind to specific sites, leading to changes in the target’s function. For example, in OLEDs, the compound facilitates the recombination of electrons and holes, resulting in light emission.
相似化合物的比较
(4-((9,9-Dimethyl-9H-fluoren-2-yl)amino)phenyl)(phenyl)methanol: Similar structure but with a hydroxyl group instead of a methanone group.
(4-((9,9-Dimethyl-9H-fluoren-2-yl)amino)phenyl)(phenyl)ethanone: Similar structure but with an ethanone group instead of a methanone group.
Uniqueness: The uniqueness of (4-((9,9-Dimethyl-9H-fluoren-2-yl)amino)phenyl)(phenyl)methanone lies in its specific combination of functional groups, which confer distinct chemical and physical properties. This makes it particularly valuable in applications requiring high luminescence and stability, such as in OLEDs and other electronic devices.
属性
分子式 |
C28H23NO |
|---|---|
分子量 |
389.5 g/mol |
IUPAC 名称 |
[4-[(9,9-dimethylfluoren-2-yl)amino]phenyl]-phenylmethanone |
InChI |
InChI=1S/C28H23NO/c1-28(2)25-11-7-6-10-23(25)24-17-16-22(18-26(24)28)29-21-14-12-20(13-15-21)27(30)19-8-4-3-5-9-19/h3-18,29H,1-2H3 |
InChI 键 |
OQJDJBPMHJCLLS-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)NC4=CC=C(C=C4)C(=O)C5=CC=CC=C5)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(4-chlorophenyl)-1-(3-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14121059.png)
![2,2-(2-Phenylethylidene)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane]](/img/structure/B14121072.png)
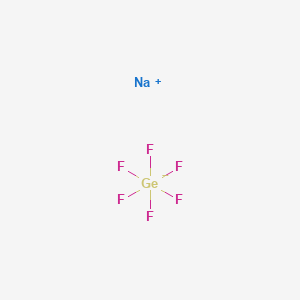

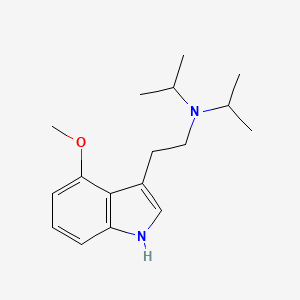
![3-(tert-Butyl)-3'-methoxy-[1,1'-biphenyl]-4-ol](/img/structure/B14121087.png)
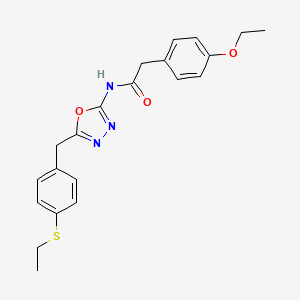
![N-(4-acetamidophenyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14121100.png)
![1-(2-(4-chlorophenyl)-2-oxoethyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B14121101.png)
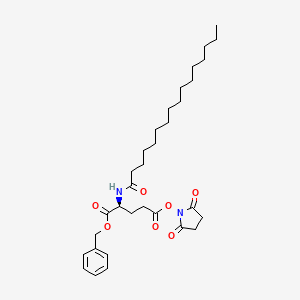
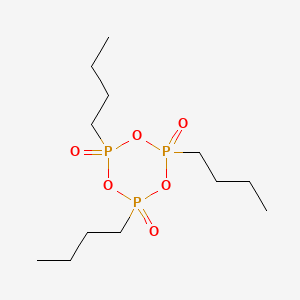
![3-((3-(4-ethoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile](/img/structure/B14121112.png)
